N-[1-(2-Fluorophenyl)propan-2-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
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Overview
Description
The compound “N-[1-(2-Fluorophenyl)propan-2-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide” is likely to be a complex organic molecule. It appears to contain a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of the fluorophenyl group might suggest that this compound could have interesting biological activities, as fluorine is often used in drug design to modify the properties of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely be quite complex. It would include a piperidine ring, a prop-2-enoyl group, and phenyl rings substituted with fluorine atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its overall size and shape, the presence of polar groups, and the specific arrangement of its atoms .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s a pharmaceutical, its mechanism would likely involve interaction with a specific biological target. The presence of a piperidine ring and fluorophenyl groups suggest it might interact with receptors in the nervous system, as these structural features are common in neurological drugs .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)propan-2-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O2/c1-3-22(28)27-15-13-24(14-16-27,20-10-5-4-6-11-20)23(29)26-18(2)17-19-9-7-8-12-21(19)25/h3-12,18H,1,13-17H2,2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKJXJALRCSGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)NC(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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